Dimethyl (3-chloro-2-oxoheptyl)phosphonate
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Overview
Description
Dimethyl (3-chloro-2-oxoheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H18ClO4P It is a derivative of phosphonic acid and is characterized by the presence of a phosphonate group attached to a heptyl chain with a chlorine and oxo substituent
Preparation Methods
The synthesis of Dimethyl (3-chloro-2-oxoheptyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a heptyl ketone with a chlorinating agent to introduce the chlorine atom, followed by the reaction with dimethyl phosphite to form the phosphonate ester. The reaction conditions often require the use of solvents and catalysts to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Dimethyl (3-chloro-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (3-chloro-2-oxoheptyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonate metabolism.
Industry: It is used in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl (3-chloro-2-oxoheptyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that process phosphate-containing substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparison with Similar Compounds
Dimethyl (3-chloro-2-oxoheptyl)phosphonate can be compared with other similar compounds, such as:
Dimethyl (2-oxoheptyl)phosphonate: Lacks the chlorine substituent, leading to different reactivity and applications.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms instead of chlorine, which can alter its chemical properties and biological activity.
Dimethyl (hexanoylmethyl)phosphonate: A similar phosphonate ester with a different alkyl chain length, affecting its physical and chemical properties.
Properties
CAS No. |
62527-03-1 |
---|---|
Molecular Formula |
C9H18ClO4P |
Molecular Weight |
256.66 g/mol |
IUPAC Name |
3-chloro-1-dimethoxyphosphorylheptan-2-one |
InChI |
InChI=1S/C9H18ClO4P/c1-4-5-6-8(10)9(11)7-15(12,13-2)14-3/h8H,4-7H2,1-3H3 |
InChI Key |
WJLSOESZRVXSOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)Cl |
Origin of Product |
United States |
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